

4-Bromo-2-chlorothiazole molecular weight and purity analysis

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Compound of Interest

Compound Name: *4-Bromo-2-chlorothiazole*

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An In-depth Technical Guide to **4-Bromo-2-chlorothiazole**: Molecular Weight and Purity Analysis

This technical guide provides a comprehensive overview of the molecular properties and purity analysis of **4-Bromo-2-chlorothiazole**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and quality control.

Molecular Properties

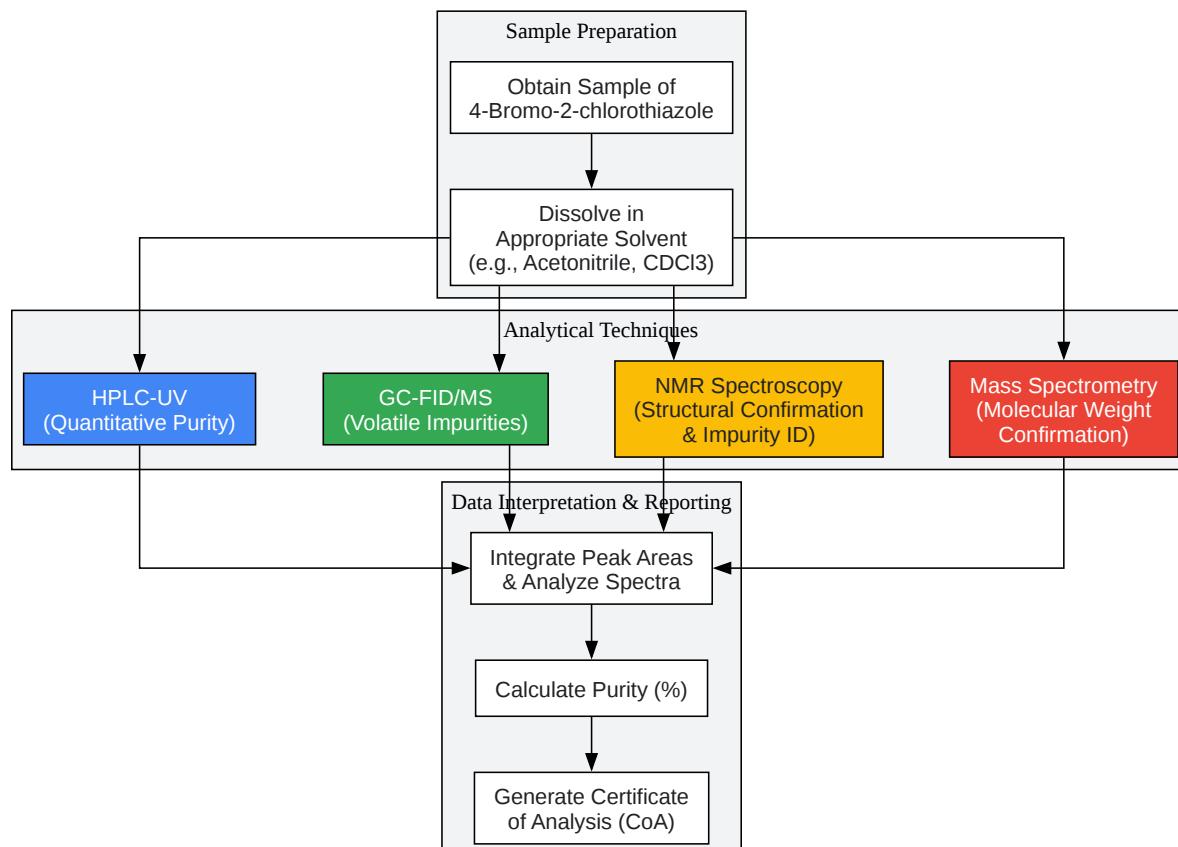
4-Bromo-2-chlorothiazole is a halogenated heterocyclic compound with the chemical formula $C_3HBrCINS$. Its fundamental molecular properties are crucial for accurate quantification and analysis.

Data Presentation: Molecular Weight and Formula

Property	Value	Reference
Chemical Name	4-Bromo-2-chlorothiazole	Synonyms: 2-Chloro-4-bromothiazole, 4-Bromo-2-chloro-1,3-thiazole[1]
CAS Number	92977-45-2	[1][2]
Molecular Formula	C ₃ HBrCINS	[1][2]
Molecular Weight	198.47 g/mol	[1][2]
Exact Mass	196.870148 u	[3]

Purity Analysis Workflow

The determination of purity for a chemical compound like **4-Bromo-2-chlorothiazole** involves a multi-step process. A generalized workflow ensures that the material meets the required specifications for subsequent use. The following diagram illustrates a typical logical sequence for purity analysis.

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Caption: Logical workflow for the purity analysis of **4-Bromo-2-chlorothiazole**.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of **4-Bromo-2-chlorothiazole** requires robust analytical methodologies. The following sections detail standard experimental protocols for the most common and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture for accurate quantification. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound.

Data Presentation: HPLC Method Parameters

Parameter	Typical Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 240 nm
Injection Volume	10 µL
Sample Preparation	1 mg/mL in Acetonitrile

Experimental Protocol:

- **Solution Preparation:** Prepare the mobile phases and a standard solution of **4-Bromo-2-chlorothiazole** at a concentration of 1 mg/mL in acetonitrile. Prepare a blank solution (acetonitrile only).
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

- **Injection:** Inject the blank solution first, followed by the sample solution.
- **Data Acquisition:** Run the gradient program and record the chromatogram for 30 minutes.
- **Analysis:** Integrate the area of all peaks detected in the chromatogram. Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Gas Chromatography (GC)

Gas chromatography is ideal for analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents or volatile impurities.[\[4\]](#)[\[5\]](#)

Data Presentation: GC Method Parameters

Parameter	Typical Value
Column	HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 μm film thickness
Carrier Gas	Helium, constant flow at 2.0 mL/min [6]
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 ratio)
Injection Volume	1 μL
Oven Program	Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature	300 °C (FID) [6]
Sample Preparation	1 mg/mL in Dichloromethane or Ethyl Acetate

Experimental Protocol:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

- Instrument Setup: Set the GC parameters as specified in the table. Ensure the carrier gas flow is stable.
- Injection: Inject the prepared sample into the GC.
- Chromatogram Acquisition: Acquire the data for the duration of the oven temperature program.
- Data Analysis: Identify and integrate all peaks. Purity is determined by area percent normalization, similar to the HPLC method. If using a mass spectrometer, the identity of impurity peaks can be confirmed by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying signals corresponding to impurities.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-2-chlorothiazole** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
- Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
- Spectral Analysis:
 - Confirm the characteristic peaks for the **4-Bromo-2-chlorothiazole** proton.
 - Examine the spectrum for any unexpected signals.
 - Integrate the signals corresponding to the main compound and any identified impurities. The relative molar ratio can be determined from the integration values, providing an estimate of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can help identify impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Experimental Protocol:

- **Sample Introduction:** The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system.
- **Ionization:** Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- **Data Interpretation:**
 - Confirm the presence of the molecular ion peak ($[M]^+$ or $[M+H]^+$). For **4-Bromo-2-chlorothiazole**, a characteristic isotopic pattern will be observed due to the presence of bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$), resulting in a cluster of peaks for the molecular ion.[7]
 - The observed mass should correspond to the calculated exact mass of the compound.[3]

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